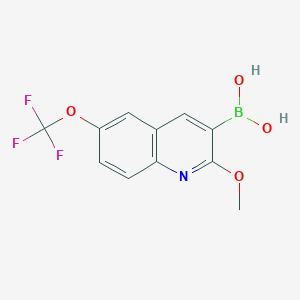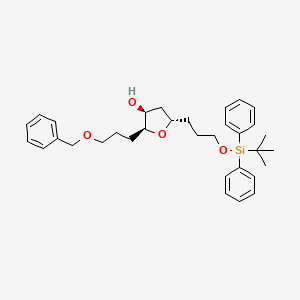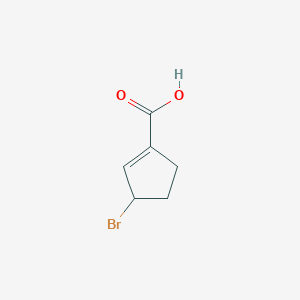
1-Chloro-5-cyclopropyl-4-methoxy-2-(methylsulfonyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-5-cyclopropyl-4-methoxy-2-(methylsulfonyl)benzene is an organic compound with a complex structure that includes a benzene ring substituted with chlorine, cyclopropyl, methoxy, and methylsulfonyl groups
Métodos De Preparación
The synthesis of 1-Chloro-5-cyclopropyl-4-methoxy-2-(methylsulfonyl)benzene typically involves multiple steps, including electrophilic aromatic substitution and cyclopropanation reactions. One common synthetic route involves the following steps:
Electrophilic Aromatic Substitution: Introduction of the chlorine and methoxy groups onto the benzene ring.
Cyclopropanation: Formation of the cyclopropyl group via a cyclopropanation reaction.
Sulfonylation: Introduction of the methylsulfonyl group using a sulfonyl chloride reagent under basic conditions.
Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of catalysts and controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
1-Chloro-5-cyclopropyl-4-methoxy-2-(methylsulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chlorine atom can be reduced to form a hydrogen-substituted benzene ring.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Chloro-5-cyclopropyl-4-methoxy-2-(methylsulfonyl)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Chloro-5-cyclopropyl-4-methoxy-2-(methylsulfonyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes.
Comparación Con Compuestos Similares
1-Chloro-5-cyclopropyl-4-methoxy-2-(methylsulfonyl)benzene can be compared with other similar compounds, such as:
1-Chloro-4-methoxybenzene: Lacks the cyclopropyl and methylsulfonyl groups, resulting in different chemical and biological properties.
1-Chloro-2-methylsulfonylbenzene: Lacks the cyclopropyl and methoxy groups, leading to variations in reactivity and applications.
1-Chloro-5-cyclopropylbenzene: Lacks the methoxy and methylsulfonyl groups, affecting its overall chemical behavior.
Propiedades
Fórmula molecular |
C11H13ClO3S |
|---|---|
Peso molecular |
260.74 g/mol |
Nombre IUPAC |
1-chloro-5-cyclopropyl-4-methoxy-2-methylsulfonylbenzene |
InChI |
InChI=1S/C11H13ClO3S/c1-15-10-6-11(16(2,13)14)9(12)5-8(10)7-3-4-7/h5-7H,3-4H2,1-2H3 |
Clave InChI |
GVNGNHHWVODGTE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1C2CC2)Cl)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-phenylmethanecarbohydrazonoylcyanide](/img/structure/B13049349.png)
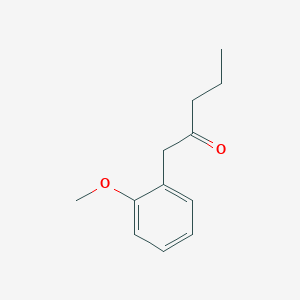



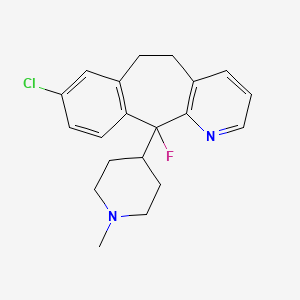
![(1S)-2,2,2-Trifluoro-1-[4-(pyrrolidin-1-YL)phenyl]ethanamine](/img/structure/B13049380.png)
![6-Bromo-2-methyl-2,3-dihydroimidazo[2,1-B]oxazol-5-amine](/img/structure/B13049387.png)


